1H-1,2,4-Triazole, 1-(1-oxooctadecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is a derivative of 1H-1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives, including 1-(1-oxooctadecyl)-1H-1,2,4-triazole, can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another method employs microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, corrosion inhibitors, and dyes.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that facilitate various biological activities.
Pathways Involved: The compound forms non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities such as anticancer, antibacterial, and antiviral effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its versatility and wide range of applications.
1H-1,2,3-Triazole: Another isomer with similar applications but different structural properties.
Fluconazole and Itraconazole: Antifungal drugs containing the triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is unique due to the presence of the oxooctadecyl group, which enhances its lipophilicity and potential biological activity. This modification allows for improved interaction with lipid membranes and biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
60718-55-0 |
---|---|
Molecular Formula |
C20H37N3O |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(1,2,4-triazol-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23-19-21-18-22-23/h18-19H,2-17H2,1H3 |
InChI Key |
AWFIQQPKTAGLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.